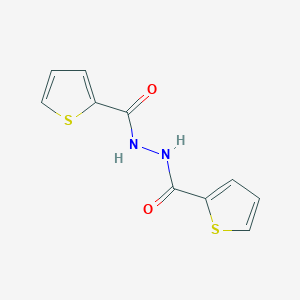
N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide involves various methods, including hydrazinolysis of N-acyl urea or active esters. These reactions lead to the formation of the desired hydrazide compound .
Molecular Structure Analysis
The molecular structure of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide consists of two thiophene rings connected by a carbonyl group (C=O) and a hydrazide functional group (–NH–NH2). The compound’s linear formula is C10H8N2O2S2 . For a visual representation, refer to the chemical structure .
Chemical Reactions Analysis
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide can participate in various chemical reactions, including coupling reactions and olefinations. Additionally, it serves as a substrate for further functionalization and derivatization .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Applications
N-acylhydrazones containing thiophene nuclei have been identified as a new class of anticancer compounds. A study found several compounds in this series exhibiting cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Cardoso et al., 2017).
Antimicrobial and Antifungal Activities
Compounds derived from N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide have shown promising antimicrobial and antifungal activities. Studies have synthesized and characterized various derivatives, reporting moderate to good activity against microorganisms (Makwana & Naliapara, 2014) (Cakmak et al., 2022).
Chemical Structure and Properties
The structural characterization of these compounds is crucial for understanding their potential applications. Studies have focused on X-ray diffraction, spectroscopic techniques, and elemental analyses to determine the structure and chemical activity parameters of these compounds (Li, Zhang, & Jian, 2010) (Al‐Zaqri et al., 2020).
Synthesis and Catalysis
Research has also delved into the synthesis and catalytic applications of these compounds. For example, the cobalt-catalyzed direct C-H/N-H functionalization of thiophene-2-carbohydrazides to create thiophene-fused pyridones demonstrates their utility in synthetic chemistry (Zhao et al., 2020).
Biological Interactions and Applications
These compounds have also been studied for their interactions with biological systems. For instance, N-glycosyl-thiophene-2-carboxamides were synthesized and assessed for their effects on different cell types, indicating their potential biomedical applications (Rawe et al., 2006).
Propriétés
IUPAC Name |
N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFFEXPCHQWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2911089.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)
![2-[4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2911095.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)
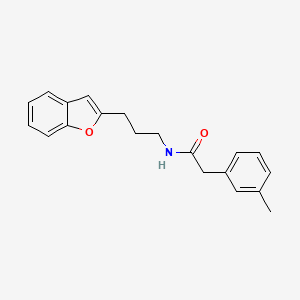
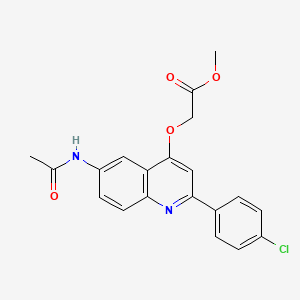

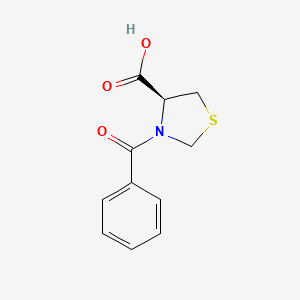
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911103.png)
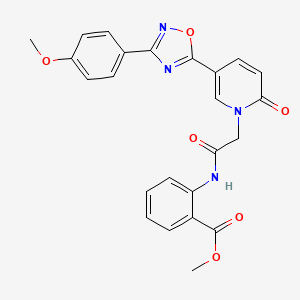
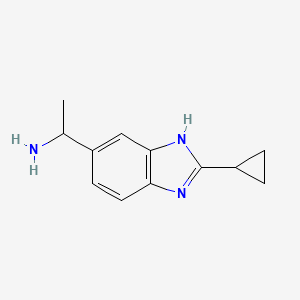
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)